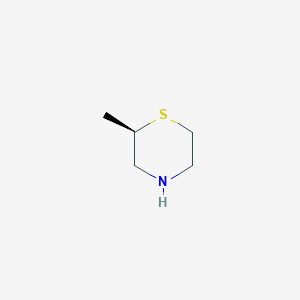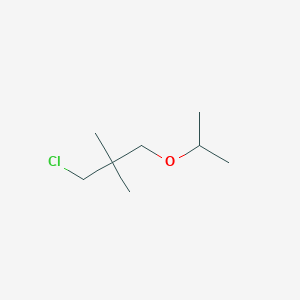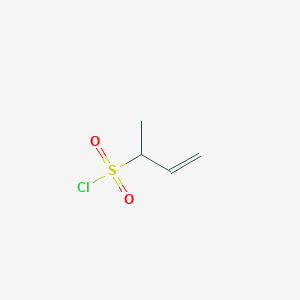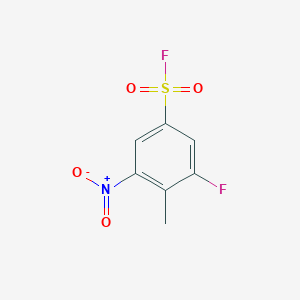![molecular formula C12H15Cl B13225932 [1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
[1-(Chloromethyl)cyclopentyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclopentyl]benzene: is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a cyclopentyl group. This compound is of interest due to its unique structure, which combines the reactivity of the chloromethyl group with the stability of the cyclopentyl and benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopentyl]benzene typically involves the chloromethylation of cyclopentylbenzene. This can be achieved through the reaction of cyclopentylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Cyclopentylbenzene, formaldehyde, hydrochloric acid
Reaction Vessel: Stainless steel reactor with temperature control
Purification: Distillation or recrystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Chloromethyl)cyclopentyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ethanol, reflux conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous ether
Major Products:
Substitution: [1-(Aminomethyl)cyclopentyl]benzene, [1-(Hydroxymethyl)cyclopentyl]benzene
Oxidation: [1-(Formyl)cyclopentyl]benzene, [1-(Carboxyl)cyclopentyl]benzene
Reduction: [1-(Methyl)cyclopentyl]benzene
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique structural properties.
Industry:
Material Science: Employed in the production of polymers and resins.
Agrochemicals: Used in the synthesis of certain pesticides and herbicides.
Wirkmechanismus
The mechanism of action of [1-(Chloromethyl)cyclopentyl]benzene involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The cyclopentyl and benzene rings provide stability and influence the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- [1-(Bromomethyl)cyclopentyl]benzene
- [1-(Hydroxymethyl)cyclopentyl]benzene
- [1-(Aminomethyl)cyclopentyl]benzene
Comparison:
- Reactivity: [1-(Chloromethyl)cyclopentyl]benzene is more reactive than its hydroxymethyl and aminomethyl counterparts due to the presence of the chloromethyl group.
- Stability: The cyclopentyl and benzene rings provide stability, making it less prone to degradation compared to other similar compounds.
- Applications: Its unique combination of reactivity and stability makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C12H15Cl |
|---|---|
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H15Cl/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI-Schlüssel |
WKMVWNFHFNNMJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)

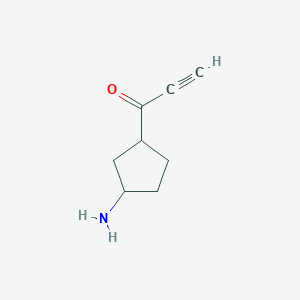

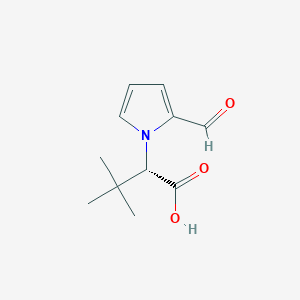

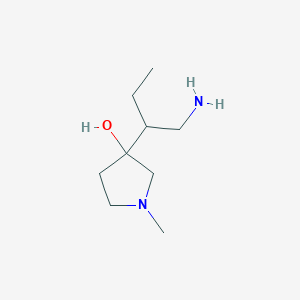


![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)
